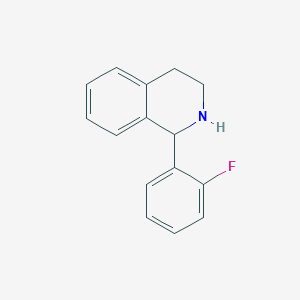

1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN/c16-14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-17-15/h1-8,15,17H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLVIBQCSXFNNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Method

Reagents : D-phenylalanine methyl ester, paraformaldehyde, trifluoroacetic acid.

-

- Dissolve D-phenylalanine methyl ester in trifluoroacetic acid.

- Add paraformaldehyde and heat the mixture to reflux for approximately 6.5 hours.

- After cooling, neutralize with sodium hydroxide and extract the product with ethyl acetate.

- Precipitate the product by adjusting pH with sulfuric acid and filter to obtain the desired compound.

Yield : Approximately 72%.

Bischler–Napieralski Method

Reagents : Appropriate amine (e.g., substituted phenethylamine), carbonyl compound.

-

- Mix the amine with a carbonyl compound under acidic conditions.

- Heat the reaction mixture to promote cyclization.

- Purify the resulting tetrahydroisoquinoline via recrystallization or chromatography.

Transfer Hydrogenation Method

Reagents : Dihydroisoquinoline derivative, chiral Ru(II) complex catalyst.

-

- Dissolve the dihydroisoquinoline in a suitable solvent.

- Add the chiral catalyst and hydrogen gas under controlled conditions.

- Monitor the reaction progress using thin-layer chromatography (TLC).

Yield : Varies depending on conditions but can achieve high enantiomeric excess.

Recent studies have focused on optimizing these synthesis routes to improve yields and purity while reducing reaction times and costs:

A study demonstrated that using a specific ratio of solvents during chromatography significantly enhanced separation efficiency for tetrahydroisoquinoline derivatives.

Another research highlighted that employing visible light-mediated C–H arylation could provide an alternative route for functionalizing tetrahydroisoquinolines without requiring traditional harsh conditions.

| Method | Key Reagents | Yield (%) | Comments |

|---|---|---|---|

| Cyclization | D-phenylalanine methyl ester | ~72 | High purity; straightforward procedure |

| Bischler–Napieralski | Substituted amines | Variable | Effective for various substitutions |

| Transfer Hydrogenation | Dihydroisoquinoline, Ru catalyst | High | Enantiomerically enriched products |

The preparation of 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several effective synthetic methods, each with its advantages and challenges. Ongoing research continues to refine these methods to enhance efficiency and product quality, contributing to its potential applications in medicinal chemistry and pharmacology.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to yield reduced tetrahydroisoquinoline derivatives.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Reduced tetrahydroisoquinoline derivatives.

Substitution: Substituted tetrahydroisoquinoline derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the potential of 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline as an antibacterial agent. Studies indicate that derivatives of tetrahydroisoquinoline exhibit activity against multidrug-resistant strains of bacteria, including Salmonella species . The structural features of this compound may contribute to its effectiveness in combating bacterial infections.

Neuroprotective Effects

A notable study investigated the impact of tetrahydroisoquinoline derivatives on diabetic neuropathy. The findings suggested that these compounds could alleviate mechanical allodynia and thermal hyperalgesia in streptozotocin-induced diabetic mice by restoring neurotransmitter levels in critical brain regions. This highlights the potential for developing neuroprotective agents from this class of compounds.

Antidepressant and Antiulcer Activities

Structure-activity relationship (SAR) studies have shown that modifications on the phenyl ring significantly influence the biological activity of tetrahydroisoquinolines. For instance, certain derivatives have demonstrated notable antidepressant and antiulcer effects in preclinical studies. The presence of halogen substitutions at specific positions on the phenyl ring appears to enhance these activities.

Synthetic Intermediates in Drug Development

This compound serves as an intermediate in synthesizing various pharmaceutical compounds. It has been utilized in creating 1-(2-Fluorophenyl)piperazine and other derivatives that possess therapeutic potential. The compound's unique structure allows it to be a versatile building block for developing new drugs.

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The pathways involved may include modulation of neurotransmitter systems, inhibition of specific enzymes, or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Activities

Key Observations :

- Electron-Withdrawing Groups: The 2-fluorophenyl group in 1-(2-fluorophenyl)-THIQ likely enhances metabolic stability compared to electron-donating groups (e.g., 4-dimethylaminophenyl in compound 3), which may increase susceptibility to oxidative metabolism .

- Cytotoxicity: Fluorine substitution in 1-cyano-2-(2-fluorophenyl)-THIQ () promotes apoptosis in cancer cells, whereas N-methylated derivatives (e.g., N-methyl-TIQ) exhibit neurotoxicity via mitochondrial ATP depletion .

- Anti-Inflammatory Activity: Compound 3 (4-dimethylaminophenyl-THIQ) shows potent analgesic effects in thermal and chemical irritation models, outperforming papaverine, which lacks analgesic properties .

Pharmacokinetic and Toxicological Profiles

Table 2: Metabolic and Neurotoxic Comparisons

Key Observations :

- BBB Penetration : Like TIQ and 1MeTIQ, 1-(2-fluorophenyl)-THIQ is expected to cross the blood-brain barrier efficiently due to its lipophilic aromatic substituent .

- Metabolism: Fluorine’s electronegativity may reduce oxidation rates compared to unsubstituted TIQ, which forms neurotoxic isoquinoline via CYP450 enzymes .

Therapeutic Potential

- Anticancer Applications: 1-Cyano-2-(2-fluorophenyl)-THIQ induces apoptosis in leukemia cells (NB4) without significant cell cycle disruption, highlighting fluorine’s role in targeting cancer pathways .

- Cardiovascular Effects : 6-Fluoro-THIQ derivatives (e.g., compound 3b) demonstrate antihypertensive activity without reflex tachycardia, a common issue with calcium channel blockers .

- Antiplasmodial Activity : Chlorophenyl and cyclohexyl substituents in 1-aryl-THIQs show potent antiplasmodial effects (IC₅₀ < 0.2 µg/ml), suggesting fluorine analogs may require evaluation for parasitic targeting .

Biological Activity

1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound of interest in medicinal chemistry due to its unique structural properties and biological activities. The presence of a fluorine atom enhances its lipophilicity, potentially influencing its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its antibacterial properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula for this compound is CHFN. Its structure features a tetrahydroisoquinoline backbone with a fluorophenyl substituent, which may contribute to enhanced biological activity compared to other tetrahydroisoquinoline derivatives.

Antibacterial Properties

Research has indicated that this compound exhibits significant antibacterial activity against multidrug-resistant strains of bacteria. Notably, studies have shown its effectiveness against Salmonella species. The compound's structural features likely contribute to its potential as an antibacterial agent .

Preliminary studies suggest that this compound may interact with specific receptors or enzymes involved in antimicrobial activity. However, detailed mechanisms remain to be fully elucidated. Further research is necessary to understand its pharmacodynamics and potential side effects .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other tetrahydroisoquinoline derivatives reveals distinct biological profiles influenced by structural variations.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Aryl-1,2,3,4-tetrahydroisoquinolines | Substituted tetrahydroisoquinolines | Broad spectrum of biological activities |

| 1-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline | Chlorine substitution on phenyl group | Potentially different pharmacokinetic properties |

| 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline | Hydroxyl group at position 6 | Increased solubility and altered biological activity |

| 1-(3-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | Methoxy substitution on phenyl group | May exhibit different receptor interactions |

The fluorine substitution in this compound enhances its lipophilicity and may lead to distinct pharmacological profiles compared to other compounds in this class .

Case Studies and Research Findings

Several studies have explored the biological activities of tetrahydroisoquinoline derivatives:

- Antimicrobial Activity : A study highlighted that derivatives similar to this compound were effective against various pathogens. The structure-activity relationship (SAR) indicated that modifications could enhance efficacy against specific bacterial strains .

- Neuroprotective Effects : Other research has suggested potential neuroprotective roles for tetrahydroisoquinolines in models of neurodegenerative diseases. Compounds with similar backbones have shown promise in inhibiting amyloid-beta aggregation .

Synthesis and Applications

The synthesis of this compound typically involves cycloaddition reactions and can serve as an intermediate in the production of various pharmaceuticals . Its applications extend beyond antibacterial activity; ongoing research aims to explore its potential in treating neurodegenerative disorders and as an inhibitor for specific enzymes related to disease processes.

Q & A

Q. What analytical challenges arise in detecting impurities, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.